Trimellitic anhydride

Description

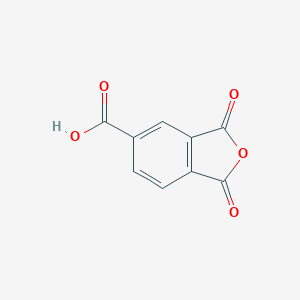

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxo-2-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPWOOOHEPICQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4O5 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026235 | |

| Record name | Trimellitic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or off-white flakes. (NTP, 1992), Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [NIOSH], COLOURLESS CRYSTALS OR POWDER., Colorless solid as crystals or off-white flakes., Colorless solid. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimellitic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimellitic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0635.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

464 to 473 °F at 14 mmHg (NTP, 1992), 390 °C, Boiling point: 240-245 °C at 14 mm Hg, Boiling point 240-245 °C at 14 mm Hg, at 1.87kPa: 240-245 °C, 464-473 °F at 14 mmHg | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

440.6 °F (NTP, 1992), 227 °C o.c., 440.6 °F | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Sol at 25 °C: 0.002 g/100 g carbon tetrachloride; 0.06 g/100 g ligroin; 0.4 g/100 g mixed xylenes; 15.5 g/100 g dimethyl formamide; 49.6 g/100 g acetone; 21.6 g/100 g ethyl acetate, 36.5 g/100 g 2-butanone at 25 °C; 38.4 g/100 g cyclohexanone at 25 °C; 0.06 g/100 g mineral spirits at 25 °C, Solubility in water: reaction | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 68 °F | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density = 6.6 (air =1), Relative vapor density (air = 1): 6.6, 6.6 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4e-06 mmHg at 77 °F (NTP, 1992), 0.00000986 [mmHg], Vapor pressure: 4X10-6 mm Hg, Vapor pressure of liquid trimellitic anhydride = 2.25 mm Hg at 200 °C, Vapor pressure at 25 °C: negligible, 0.000004 mmHg | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimellitic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimellitic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0635.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Trimellitic acid (TMLA) | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Colorless solid | |

CAS No. |

552-30-7 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trimellitic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimellitic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anhydrotrimellic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimellitic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-tricarboxylic acid 1,2-anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80T61EUU7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2,4-Benzenetricarboxylic acid 1,2-anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DC1F47D0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

329 to 336 °F (NTP, 1992), 161-163.5 °C, 329-336 °F, 322 °F | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIMELLITIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/404 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Trimellitic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0635.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Solid Trimellitic Anhydride

This technical guide provides a comprehensive overview of the core physical properties of solid Trimellitic Anhydride (B1165640) (TMA). Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of this important chemical intermediate.

Introduction

Trimellitic anhydride (TMA), with the chemical formula C₉H₄O₅, is an aromatic organic compound that exists as a colorless or white solid at room temperature.[1] It is the cyclic anhydride of trimellitic acid and is a significant raw material in the production of various polymers, including polyesters and polyimides, plasticizers for PVC, resins for coatings, adhesives, and dyes.[1][2][3][4] In the context of pharmaceutical development, understanding the physical properties of TMA is crucial when it is used as a crosslinking agent or a component in polymer-based drug delivery systems, enteric coatings, or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][5] Its quality and consistency, as defined by its physical characteristics, can directly impact the performance, stability, and safety of the final product.

Physical and Chemical Properties

The fundamental physical and chemical properties of solid this compound are summarized in the tables below. These values represent a compilation of data from various sources and may exhibit slight variations depending on the purity of the sample and the analytical method employed.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Appearance | Colorless or white solid, available as crystals, flakes, or powder. | [1][4][6][7] |

| Molecular Formula | C₉H₄O₅ | [1][6] |

| Molecular Weight | 192.13 g/mol | [2][6][8] |

| Melting Point | 163 - 168 °C (325 - 334 °F) | [1][2][3][5] |

| Boiling Point | 390 °C (734 °F) at 760 mmHg | [1][2][5] |

| Density | 1.54 g/cm³ | [1][2][5] |

| Vapor Pressure | 4 x 10⁻⁶ mmHg at 25 °C | [8] |

| Flash Point | 227 °C (440.6 °F) | [2][7][8] |

| Vapor Density | 6.6 (Air = 1) | [5][6][8] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | References |

| Water | Sparingly soluble; hydrolyzes to form trimellitic acid. | The compound is moisture-sensitive and will slowly react with water.[4][6][8] | [2][3][9] |

| Acetone | Soluble | [2][5][10] | |

| Ethanol | Soluble | [2][3][5] | |

| Benzene | Soluble | [2][11] | |

| Ethyl Acetate | Readily soluble | [10] | |

| Dimethylformamide | Readily soluble | [10] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the key physical properties of solid this compound. These protocols are based on internationally recognized guidelines to ensure data accuracy and reproducibility.

Determination of Melting Point/Melting Range

The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range typically signifies high purity.

Principle: This method is based on the OECD Guideline 102 and ASTM E324, which involve heating a small, powdered sample in a capillary tube and observing the temperature at which the phase transition from solid to liquid occurs.[5][6][10][12]

Apparatus:

-

Melting point apparatus with a temperature-controlled metal block or liquid bath.

-

Calibrated thermometer or temperature sensor.

-

Glass capillary tubes (closed at one end).

-

Sample pulverizing tool (e.g., mortar and pestle).

Procedure:

-

Sample Preparation: A small amount of solid this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Measurement: The loaded capillary is placed in the melting point apparatus.

-

The apparatus is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded. This range is the melting range.

-

For accuracy, the determination should be performed in triplicate.

Determination of Solid Density

Density is an intrinsic property that can be used for material identification and to ensure batch-to-batch consistency.

Principle: Based on OECD Guideline 109, the density of a solid can be determined using methods such as the air comparison pycnometer or the hydrostatic balance.[13][14][15] The hydrostatic balance method is described here.

Apparatus:

-

Analytical balance with a resolution of at least 0.1 mg.

-

Hydrostatic weighing kit (including a beaker, a sample holder, and a bridge to place the beaker on the balance).

-

A liquid of known density in which the solid is insoluble and non-reactive (e.g., a hydrocarbon solvent for TMA, given its reactivity with water).

-

Calibrated thermometer.

Procedure:

-

Weight in Air: The weight of the solid this compound sample is accurately measured in the air (W_air).

-

Weight in Liquid: The sample is then submerged in the liquid of known density (ρ_liquid) at a constant temperature, and its weight is measured (W_liquid). Care should be taken to ensure no air bubbles are adhering to the sample's surface.

-

Calculation: The density of the solid (ρ_solid) is calculated using the following formula: ρ_solid = (W_air / (W_air - W_liquid)) * ρ_liquid

-

The temperature at which the measurement is performed must be recorded and reported.

Determination of Water Solubility

Although this compound hydrolyzes in water, determining its rate and extent of dissolution is important for understanding its behavior in aqueous environments.

Principle: The flask method, as described in OECD Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[2][3][8] It involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the dissolved substance.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical method for determining the concentration of this compound or its hydrolysis product, trimellitic acid (e.g., High-Performance Liquid Chromatography - HPLC).

-

Centrifuge or filtration system.

Procedure:

-

Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). Preliminary tests can help determine the necessary equilibration time.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration. This step must be performed quickly and at the same temperature to avoid changes in solubility.

-

Concentration Analysis: The concentration of the dissolved substance in the clear aqueous phase is determined using a validated analytical method like HPLC. Due to hydrolysis, the measurement will likely quantify the concentration of trimellitic acid.

-

The solubility is expressed as the mass of the substance per volume of the solution (e.g., in g/L or mg/mL).

Visualization of Characterization Workflow

For a raw material to be used in pharmaceutical applications, a systematic workflow for its physical characterization is essential to ensure quality and consistency. The following diagram illustrates a typical workflow for the physical characterization of a solid raw material like this compound.

Conclusion

The physical properties of solid this compound are well-defined and critical for its application in various industries, including pharmaceuticals. Adherence to standardized experimental protocols for the determination of these properties is paramount for ensuring the quality, safety, and efficacy of the final products. The workflow presented provides a systematic approach to the physical characterization of TMA, enabling researchers and developers to make informed decisions regarding its use in their specific applications.

References

- 1. store.astm.org [store.astm.org]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. laboratuar.com [laboratuar.com]

- 6. infinitalab.com [infinitalab.com]

- 7. ASTM E0324-23 - Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals [en-standard.eu]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

An In-depth Technical Guide to Trimellitic Anhydride: Properties, Synthesis, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimellitic anhydride (B1165640) (TMA) is a reactive aromatic anhydride that serves as a crucial intermediate in the chemical industry. Its trifunctional nature, combining both a cyclic anhydride and a carboxylic acid group, makes it a versatile building block for a wide range of polymers, plasticizers, and other specialty chemicals. This guide provides a comprehensive overview of the molecular and chemical properties of trimellitic anhydride, detailed experimental protocols for its synthesis and analysis, and an exploration of its interactions with biological systems, with a particular focus on its immunological effects relevant to drug development and occupational health.

Core Properties and Formula

This compound is a colorless to white solid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₄O₅ | [2] |

| Molecular Weight | 192.13 g/mol | [1] |

| CAS Number | 552-30-7 | [2] |

| Appearance | Colorless to white solid, often in flakes or powder form. | [1] |

| Melting Point | 161-168 °C | [2][3] |

| Boiling Point | 390 °C | [2] |

| Density | 1.54 g/cm³ | [2] |

| Solubility | Readily soluble in acetone, cyclohexanone, 2-butanone, ethyl acetate, and dimethylformamide.[4] It hydrolyzes in water to form trimellitic acid.[1] |

Synthesis of this compound and its Derivatives

Synthesis of this compound

The primary industrial method for synthesizing this compound is the liquid-phase air oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene).[2][4] This process is typically carried out in an acetic acid solvent using a catalyst system composed of cobalt, manganese, and bromine.[5][6]

A general workflow for the synthesis of this compound is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Synthesis of Trioctyl Trimellitate (TOTM)

Trioctyl trimellitate is a high-molecular-weight plasticizer produced from this compound.[7] The most common method for its synthesis is the direct esterification of this compound with 2-ethylhexanol in the presence of an acid catalyst.[7][8]

Experimental Protocol: Direct Esterification of this compound to TOTM

-

Reactant Charging: In a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap, charge this compound and an excess of 2-ethylhexanol.[9]

-

Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.[9]

-

Catalyst Addition: Add an acid catalyst, such as sulfuric acid or a titanate catalyst (e.g., tetraisopropyl titanate at approximately 0.3% by mass of the anhydride).[7][8]

-

Heating and Reaction: Begin stirring and gradually heat the mixture to the reaction temperature, typically between 150-250°C.[9]

-

Water Removal: Continuously remove the water byproduct from the reaction mixture using the Dean-Stark trap to drive the reaction to completion.[9]

-

Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture. The reaction is considered complete when the acid value reaches a predetermined low level.[9]

-

Cooling and Neutralization: Once the reaction is complete, cool the mixture and neutralize the remaining acid catalyst with a sodium carbonate solution.[9]

-

Purification: Wash the organic layer with deionized water and purify the crude TOTM by vacuum distillation to remove unreacted 2-ethylhexanol and other impurities.[8][9]

Synthesis of Polyester (B1180765) Resins

This compound is a key monomer in the production of polyester resins due to its ability to introduce branching and cross-linking, enhancing the thermal and mechanical properties of the final polymer.[10] The synthesis involves a condensation reaction between this compound, other anhydrides or dicarboxylic acids (e.g., maleic anhydride, phthalic anhydride), and diols or polyols (e.g., propylene (B89431) glycol, ethylene (B1197577) glycol).[10][11]

Experimental Protocol: Laboratory-Scale Synthesis of an Unsaturated Polyester Resin

-

Reactant Charging: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a water collector, charge the desired molar ratios of this compound, another anhydride (e.g., maleic anhydride), and a glycol (e.g., propylene glycol). Add a small amount of an esterification catalyst if needed.[11]

-

Inert Atmosphere and Heating: Start a moderate flow of nitrogen and begin heating the mixture with stirring.

-

Esterification: Heat the mixture to 150-175°C and maintain this temperature for a specified period (e.g., 15 minutes). Continue to heat gently for an extended period (e.g., 3 minutes) after the solution appears to boil.[12]

-

Monitoring: Monitor the reaction by measuring the acid number of the resin through titration.[11]

-

Cooling and Formulation: Once the desired acid number is reached, allow the apparatus to cool to room temperature. The resulting polyester condensate can then be mixed with a reactive monomer like styrene (B11656) to produce the final unsaturated polyester resin formulation.[11]

Analytical Methodologies

Accurate quantification of this compound is crucial, especially in occupational health monitoring. Standardized methods have been developed by organizations such as the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA).

| Method | Principle | Instrumentation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| NIOSH Method 5036 | Derivatization to trimethyl trimellitate and analysis by GC-FID. | Gas Chromatograph with Flame Ionization Detector | Estimated: 2 µg per sample | - | [3][13][14] |

| OSHA Method 98 | In-situ derivatization with veratrylamine and analysis by HPLC-UV. | High-Performance Liquid Chromatograph with UV Detector | - | Reliable Quantitation Limit: 0.623 µg/m³ | [14][15][16] |

Detailed Experimental Protocols for Analysis

NIOSH Method 5036: GC-FID Analysis

This method involves the collection of airborne this compound on a filter, followed by extraction and derivatization to its trimethyl ester for analysis by gas chromatography.

Caption: Workflow for the analysis of this compound by NIOSH Method 5036.

-

Sample Collection: Calibrate a personal sampling pump to a flow rate of 1.5 to 2.0 L/min and collect a total air sample of at least 400 L on a 0.8-µm PVC-copolymer filter.[9]

-

Sample Preparation (Extraction):

-

Place the filter in a 50-mL beaker and add 3 mL of methanol (B129727).[13]

-

Cover and heat on a hot plate at 65°C for one minute, then place in an ultrasonic bath for one minute.[13]

-

Rinse the filter with additional methanol, collecting all rinsings.[13]

-

Evaporate the methanol extract to dryness.[13]

-

-

Derivatization:

-

Add 125 µL of boron trifluoride/methanol to the dried sample.[13]

-

Heat in a water bath at 97°C for 20 minutes.[13]

-

Cool and add diethyl ether, pentane, and pyridine (B92270) in succession, shaking after each addition.[13]

-

-

GC-FID Analysis: Analyze the prepared sample by gas chromatography with flame ionization detection.[13]

OSHA Method 98: HPLC-UV Analysis

This method provides specificity for this compound by in-situ derivatization on the collection filter.

Caption: Workflow for the analysis of this compound by OSHA Method 98.

-

Sample Collection: Collect air samples open-face on glass fiber filters coated with veratrylamine and di-n-octyl phthalate (B1215562) at a flow rate of 2 L/min for a total volume of 480 L.[15][16]

-

Sample Preparation (Extraction): Extract the filters with aqueous ammonium hydroxide.[15]

-

HPLC-UV Analysis: Analyze the extracted samples by high-performance liquid chromatography using a UV detector.[15]

Biological Interactions and Relevance to Drug Development

This compound is a well-documented occupational sensitizer, capable of inducing a range of immunological responses, including asthma and rhinitis.[17] Its biological activity is of significant interest to drug development professionals, both from a toxicology perspective and for its potential applications in drug delivery and as a pharmaceutical intermediate.[18]

Immunological Effects and Signaling Pathways

This compound can trigger immune responses through two primary mechanisms:

-

Direct Mast Cell Activation: TMA can directly induce low-grade degranulation of mast cells, releasing histamine (B1213489) and other inflammatory mediators.[19][20] This process is independent of specific IgE antibodies, Ca²⁺ influx, and ERK phosphorylation, suggesting a non-classical activation pathway.[19][20]

-

Haptenization and Allergic Sensitization: As a reactive hapten, TMA can covalently bind to endogenous proteins, such as human serum albumin (HSA), to form neo-antigens (TMA-HSA conjugates).[21] These conjugates can then be processed by antigen-presenting cells and lead to the production of TMA-specific IgE antibodies, resulting in a classic type I hypersensitivity reaction upon subsequent exposure.[17]

The proposed signaling pathways for these immunological responses are illustrated below.

Caption: Dual immunological signaling pathways of this compound.

Relevance to Drug Development

The unique chemical and biological properties of this compound and its derivatives present several areas of interest for drug development:

-

Pharmaceutical Intermediates: this compound is used as an intermediate in the synthesis of various pharmaceutical compounds.[4]

-

Drug Delivery Systems: Polyanhydrides, a class of polymers for which this compound can be a precursor, have been extensively investigated for controlled drug delivery applications due to their biocompatibility and biodegradability.[22] The reactivity of the anhydride group can also be exploited to functionalize polymers for creating "smart" drug delivery systems that respond to stimuli such as pH.[23]

-

Toxicology and Safety Assessment: Understanding the mechanisms of TMA-induced sensitization is crucial for the safety assessment of new chemical entities that may have similar reactive functionalities. The immunological pathways activated by TMA can serve as a model for studying chemical-induced allergies.

Conclusion

This compound is a molecule of significant industrial and scientific importance. Its well-defined chemical and physical properties, coupled with established methods for its synthesis and analysis, provide a solid foundation for its application in materials science. For researchers in drug development, the complex immunological profile of this compound offers both challenges in terms of occupational health and opportunities for the design of novel drug delivery systems and as a tool for understanding the mechanisms of chemical sensitization. This guide has provided a comprehensive overview of the key technical aspects of this compound, intended to support further research and development in these fields.

References

- 1. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page:NIOSH Manual of Analytical Methods - 5036.pdf/1 - Wikisource, the free online library [en.wikisource.org]

- 4. manavchem.com [manavchem.com]

- 5. CN101402624A - Method for producing this compound with pseudocumene liquid phase air segmenting hydrocarbonylation - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. gst-chem.com [gst-chem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. terrificscience.org [terrificscience.org]

- 13. cdc.gov [cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. osha.gov [osha.gov]

- 16. This compound | Occupational Safety and Health Administration [osha.gov]

- 17. Role of mast cell in the late phase of contact hypersensitivity induced by this compound [acbjournal.org]

- 18. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. The development of polyanhydrides for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Trimellitic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of trimellitic anhydride (B1165640) (TMA), a crucial chemical intermediate in the synthesis of polymers, plasticizers, resins, and various specialty chemicals.[1][2][3][4][5][6] Understanding the solubility of TMA in different organic solvents is fundamental for optimizing reaction conditions, purification processes, and formulation development.

Introduction to Trimellitic Anhydride

This compound (TMA), with the chemical formula C₉H₄O₅, is a white, crystalline solid, typically in flake or powder form.[2][3][7][8] It is the cyclic anhydride of trimellitic acid and is a highly reactive compound, a property that underpins its wide industrial use.[3][5] Its applications range from the production of heat-resistant plasticizers like tri(2-ethylhexyl)trimellitate (TOTM) to its use as a curing agent for epoxy resins and in the formulation of high-performance coatings and adhesives.[2][4][8][9][10] Given its role as a reactant and intermediate, knowledge of its solubility is critical for process design, ensuring homogeneous reaction mixtures, and for developing efficient separation and purification protocols.

Quantitative Solubility Data

The solubility of this compound is significantly dependent on the nature of the solvent. Generally, it exhibits high solubility in polar aprotic solvents. The following table summarizes the quantitative solubility data of this compound in various organic solvents at room temperature (25 °C).

| Solvent | CAS Number | Solubility ( g/100 g of solvent) at 25 °C |

| Acetone | 67-64-1 | 49.6[5][11] |

| Cyclohexanone | 108-94-1 | 38.4[5][11] |

| 2-Butanone (MEK) | 78-93-3 | 36.5[5][11] |

| Ethyl Acetate | 141-78-6 | 21.6[5][11] |

| Dimethylformamide (DMF) | 68-12-2 | 15.5[5][11] |

| Mixed Xylenes | 1330-20-7 | 0.4[5][11] |

| Ligroin | 8032-32-4 | 0.06[11] |

| Carbon Tetrachloride | 56-23-5 | 0.002[5][11] |

Note: this compound is sensitive to moisture and readily hydrolyzes in water to form trimellitic acid.[5][7][12] While some sources state it is soluble in hot water, it is generally considered insoluble or sparingly soluble in cold water, with decomposition occurring.[2][6][9][10][11][13]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal equilibrium method, often referred to as the analytical stirred-flask method, followed by gravimetric or chromatographic analysis.[14]

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a constant temperature.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel or flask

-

Constant-temperature water bath with circulator (accuracy ±0.1 K)

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or temperature probe

-

Syringes with micropore filters (chemically resistant to the solvent)

-

Analytical balance

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)[15]

Methodology:

-

Preparation: An excess amount of this compound is added to a known mass or volume of the organic solvent in the jacketed glass vessel.

-

Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the constant-temperature bath. The mixture is stirred continuously to facilitate the dissolution process. The system is allowed to reach equilibrium, which may take several hours. Preliminary studies are often required to determine the necessary time to ensure saturation.

-

Sample Withdrawal: Once equilibrium is reached, stirring is stopped to allow the undissolved solid to settle. A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or isothermally-controlled syringe fitted with a micropore filter. This prevents the precipitation of the solute during sampling.

-

Concentration Analysis (Gravimetric Method):

-

A known mass of the saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of TMA).

-

The container with the dried solute is weighed again.

-

The mass of the dissolved this compound is determined by the difference in weight. The solubility is then calculated as grams of solute per 100 grams of solvent.

-

-

Concentration Analysis (HPLC Method):

-

The filtered saturated solution is appropriately diluted with the mobile phase.

-

The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., Newcrom BH) and a UV detector.[15]

-

The concentration is determined by comparing the peak area to a pre-established calibration curve.

-

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical hierarchy of TMA's solubility in common organic solvents.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound solubility in organic solvents.

References

- 1. sanjaychemindia.com [sanjaychemindia.com]

- 2. This compound CAS#: 552-30-7 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 552-30-7 [chemicalbook.com]

- 5. manavchem.com [manavchem.com]

- 6. This compound Manufacturer, this compound Supplier,Exporter [meruchem.com]

- 7. Buy this compound at Best Price, Industrial Grade, 99% Purity [leochemo.in]

- 8. This compound CAS 552-30-7 TMA - Buy this compound, 552-30-7, TMA Product on BOSS CHEMICAL [bosschemical.com]

- 9. zxchem.com [zxchem.com]

- 10. camachem.com [camachem.com]

- 11. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. daneshyari.com [daneshyari.com]

- 15. HPLC Determination of this compound on Newcrom BH | SIELC Technologies [sielc.com]

Spectroscopic Profile of Trimellitic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trimellitic anhydride (B1165640) (TMA), a crucial intermediate in the synthesis of various polymers, resins, and plasticizers. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The quantitative spectroscopic data for trimellitic anhydride is summarized in the tables below for easy reference and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorptions corresponding to the anhydride and carboxylic acid functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch[1] |

| 1850 - 1800 & 1790 - 1740 | Strong | Anhydride C=O Stretch (Asymmetric & Symmetric)[2][3] |

| 1710 - 1680 | Strong | Carboxylic Acid C=O Stretch |

| 1600 - 1400 | Medium | Aromatic C=C Stretch[1] |

| 1300 - 1000 | Strong | C-O Stretch[2][3] |

| 900 - 675 | Strong | Aromatic C-H Bending[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

¹H NMR Chemical Shifts (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0 - 8.5 | m | Aromatic Protons |

Note: The aromatic protons of this compound would be expected to appear in the region of 6.5-8.5 ppm.[4][5][6] Due to the electron-withdrawing nature of the anhydride and carboxylic acid groups, the signals are shifted downfield.

¹³C NMR Chemical Shifts (Predicted in D₂O) [7]

| Chemical Shift (ppm) | Assignment |

| ~170 | Carboxylic Acid Carbonyl |

| ~165 | Anhydride Carbonyls |

| ~120 - 140 | Aromatic Carbons |

Note: Aromatic carbons typically resonate in the 120-170 ppm range.[5][8]

Mass Spectrometry (MS)

Electron ionization (EI) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 192 | Moderate | Molecular Ion [M]⁺ |

| 148 | High | [M - CO₂]⁺[9] |

| 120 | High | [M - CO₂ - CO]⁺[9] |

| 74 | Moderate | [C₄H₂O₂]⁺[9] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy: KBr Pellet Method

This method is suitable for acquiring the infrared spectrum of solid samples.[10]

-

Sample Preparation : Grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation : Transfer the powder mixture to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[11][12]

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan : Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.[10]

-

Sample Scan : Acquire the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State NMR

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound in a suitable deuterated solvent.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[13]

-

Instrumentation : Place the NMR tube in the spectrometer's probe.

-

Data Acquisition :

-

¹H NMR : Acquire the proton NMR spectrum using appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the carbon NMR spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry (MS): Direct Inlet Probe with Electron Ionization (EI)

This method is suitable for the analysis of solid samples with low volatility.[14][15][16]

-

Sample Introduction : Place a small amount of solid this compound into a capillary tube at the end of a direct insertion probe.[16]

-

Ionization : Insert the probe into the ion source of the mass spectrometer. The sample is vaporized by heating the probe, and the gaseous molecules are then ionized by a beam of high-energy electrons (typically 70 eV).[14][15]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H4O5 | CID 11089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 12. scienceijsar.com [scienceijsar.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. youtube.com [youtube.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide on the Reaction of Trimellitic Anhydride with Water and its Hydrolysis Rate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimellitic anhydride (B1165640) (TMA), a crucial chemical intermediate in the production of polymers, resins, and plasticizers, readily undergoes hydrolysis in the presence of water to form trimellitic acid (TMLA). This reaction is of significant interest in various fields, including polymer chemistry, environmental science, and toxicology, particularly in the context of drug development where TMA may be encountered as a reactive impurity. This guide provides a comprehensive overview of the reaction of TMA with water, including its mechanism, hydrolysis rate, and influencing factors. While specific kinetic data for TMA hydrolysis in aqueous systems is limited, this document compiles available information and draws parallels with analogous cyclic anhydrides to offer a thorough understanding. Detailed experimental protocols for studying the hydrolysis kinetics are also presented.

Reaction with Water: The Hydrolysis of Trimellitic Anhydride

This compound, a cyclic dicarboxylic anhydride, reacts with water in an exothermic process that results in the opening of the anhydride ring to form trimellitic acid[1]. This hydrolysis reaction is a nucleophilic acyl substitution, where a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process can be catalyzed by both acids and bases.

The reaction is generally considered to be rapid in aqueous environments. Studies have indicated that complete hydrolysis of TMA occurs in less than ten minutes when stirred with water at temperatures between 27-32°C[1]. However, the rate can be significantly slower under conditions of limited water availability. For instance, when exposed to a high humidity atmosphere (96% relative humidity) at 22°C, solid TMA hydrolyzes completely to TMLA over a period of 113 hours[2]. This highlights the critical role of the physical state and the abundance of water in determining the reaction rate.

Quantitative Data on Hydrolysis Rate

Precise quantitative data on the hydrolysis rate of this compound in aqueous solutions under varying conditions of pH and temperature are not extensively available in the public domain. However, some data points and comparisons to similar compounds provide valuable insights.

| Parameter | Value | Conditions | Solvent | Source |

| Qualitative Rate | Complete hydrolysis within 10 minutes | 27-32°C | Water | [1] |

| Qualitative Rate (Solid State) | Complete hydrolysis in 113 hours | 22°C, 96% relative humidity | - | [2] |

| Hydrolysis Rate Constant (k) | 1 x 10⁻⁴ L/mol·s | 25°C | Dimethylacetamide | [3] |

| Estimated Half-life (analogous to phthalic anhydride) | ~1.5 - 2.7 minutes | 25°C | 60:40 (v/v) dioxane:water | [3] |

Note: The hydrolysis rate constant in dimethylacetamide should be interpreted with caution as it is not in an aqueous medium and may not directly reflect the rate in water.

Experimental Protocols for Determining Hydrolysis Rate

To accurately determine the hydrolysis rate of this compound, a well-designed experimental protocol is essential. The following are methodologies adapted from studies on analogous cyclic anhydrides, which can be applied to TMA.

Monitoring Hydrolysis by Spectrophotometry (FT-IR)

This method is based on monitoring the change in concentration of the reactant (TMA) or the product (TMLA) over time using Fourier-Transform Infrared (FT-IR) spectroscopy.

Methodology:

-

Calibration:

-

Prepare standard solutions of known concentrations of this compound in a non-aqueous solvent (e.g., anhydrous dioxane) and trimellitic acid in an aqueous medium.

-